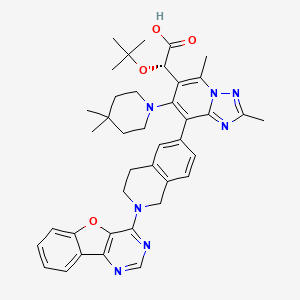

HIV-1 integrase inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H45N7O4 |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

(2S)-2-[8-[2-([1]benzofuro[3,2-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]-7-(4,4-dimethylpiperidin-1-yl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C40H45N7O4/c1-23-30(34(38(48)49)51-39(3,4)5)33(45-18-15-40(6,7)16-19-45)31(36-43-24(2)44-47(23)36)26-12-13-27-21-46(17-14-25(27)20-26)37-35-32(41-22-42-37)28-10-8-9-11-29(28)50-35/h8-13,20,22,34H,14-19,21H2,1-7H3,(H,48,49)/t34-/m0/s1 |

InChI Key |

CBGIQIWKSNABCE-UMSFTDKQSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=NC(=NN12)C)C3=CC4=C(CN(CC4)C5=NC=NC6=C5OC7=CC=CC=C76)C=C3)N8CCC(CC8)(C)C)[C@@H](C(=O)O)OC(C)(C)C |

Canonical SMILES |

CC1=C(C(=C(C2=NC(=NN12)C)C3=CC4=C(CN(CC4)C5=NC=NC6=C5OC7=CC=CC=C76)C=C3)N8CCC(CC8)(C)C)C(C(=O)O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Leading Edge of HIV Treatment: A Technical Guide to the Discovery and Synthesis of Novel HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle.[1] This unique enzymatic function, with no human counterpart, makes HIV-1 IN a prime target for antiretroviral therapy.[1] The development of HIV-1 integrase inhibitors has marked a significant advancement in the management of HIV/AIDS, offering potent and well-tolerated treatment options.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HIV-1 integrase inhibitors, with a focus on the two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs).

The Target: HIV-1 Integrase Structure and Function

HIV-1 integrase is a 32 kDa protein that orchestrates two key catalytic reactions: 3'-processing and strand transfer. In the cytoplasm, IN removes a dinucleotide from each 3' end of the viral DNA. Following this, IN, as part of the pre-integration complex, enters the nucleus and covalently links the processed viral DNA ends to the host cell's chromosomal DNA.[3]

Classes of HIV-1 Integrase Inhibitors

There are two primary classes of HIV-1 integrase inhibitors, distinguished by their mechanism of action and binding sites on the integrase enzyme.

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are the cornerstone of current HIV-1 treatment regimens. These inhibitors target the catalytic active site of the integrase enzyme, chelating the divalent metal ions (Mg2+) essential for the strand transfer reaction.[4] This action effectively blocks the integration of viral DNA into the host genome. The evolution of INSTIs has led to the development of highly effective drugs, including raltegravir, elvitegravir, dolutegravir, and bictegravir.[5] Second-generation INSTIs, such as dolutegravir and bictegravir, exhibit a higher genetic barrier to resistance compared to their predecessors.[5]

Allosteric Integrase Inhibitors (ALLINIs)

ALLINIs, also known as non-catalytic site integrase inhibitors (NCINIs), represent a newer class of compounds with a distinct mechanism of action.[6] They bind to a site on the integrase enzyme that is separate from the catalytic active site, specifically at the interface where the integrase dimer interacts with the host protein lens epithelium-derived growth factor (LEDGF)/p75.[7] This binding has a dual effect: it prevents the interaction between integrase and LEDGF/p75, which is crucial for guiding the pre-integration complex to active genes for integration, and it induces an aberrant multimerization of the integrase enzyme, leading to the formation of non-functional viral particles.[7][8]

Discovery and Development Workflow

The discovery of novel HIV-1 integrase inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical development.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Colorimetric)

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration reaction.

Materials:

-

Streptavidin-coated 96-well plates

-

Double-stranded donor substrate (DS) DNA (biotinylated)

-

Double-stranded target substrate (TS) DNA (with a 3'-end modification)

-

Recombinant HIV-1 integrase enzyme

-

HRP-labeled antibody against the TS DNA modification

-

TMB substrate and stop solution

-

Assay buffers (reaction buffer, wash buffer, blocking buffer)

Procedure:

-

Coat the streptavidin plate with biotinylated DS DNA.

-

Wash the plate to remove unbound DS DNA.

-

Block the remaining protein-binding sites on the plate.

-

Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.

-

Add the test compounds at various concentrations.

-

Initiate the strand transfer reaction by adding the TS DNA.

-

Wash the plate to remove unreacted components.

-

Add the HRP-labeled antibody and incubate.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.[9][10][11]

HIV-1 Antiviral Assay (p24 ELISA)

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context by measuring the amount of the viral core protein p24 produced.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs)

-

HIV-1 viral stock

-

Test compounds

-

p24 ELISA kit (capture antibody, detection antibody, HRP-conjugate, p24 standard, lysis buffer)

-

Cell culture medium and supplements

Procedure:

-

Seed the cells in a 96-well plate and incubate.

-

Treat the cells with serial dilutions of the test compounds.

-

Infect the cells with the HIV-1 viral stock.

-

Incubate for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Lyse the cells to release the p24 antigen.

-

Perform the p24 ELISA according to the manufacturer's instructions:

-

Coat the ELISA plate with the anti-p24 capture antibody.

-

Add cell lysates and p24 standards to the wells.

-

Add the detection antibody.

-

Add the HRP-conjugate.

-

Add the substrate and stop the reaction.

-

-

Measure the absorbance and calculate the p24 concentration from the standard curve.[2][3][12][13][14]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a high-throughput screening method to identify inhibitors of HIV-1 integrase activity or its interaction with binding partners like LEDGF/p75.

Principle: HTRF utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the biological molecules they are attached to interact), excitation of the donor leads to energy transfer and emission from the acceptor. A time-resolved measurement reduces background fluorescence.[15]

Procedure for IN-LEDGF/p75 Interaction Assay:

-

Label recombinant HIV-1 integrase with the donor fluorophore and LEDGF/p75 with the acceptor fluorophore.

-

In a microplate, mix the labeled proteins with the test compounds.

-

Incubate to allow for binding.

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor after a time delay.

-

The ratio of the acceptor to donor emission is proportional to the extent of interaction. Inhibitors will cause a decrease in this ratio.

Synthesis of Novel HIV-1 Integrase Inhibitors

The chemical synthesis of novel HIV-1 integrase inhibitors is a dynamic field, with researchers exploring a variety of scaffolds to improve potency, resistance profiles, and pharmacokinetic properties. Pyridine and quinoline cores are prominent in many potent inhibitors.

General Synthetic Scheme for a Novel Pyridine-Based INSTI

The following is a representative, generalized synthetic scheme for a novel pyridine-based INSTI, illustrating the key chemical transformations involved.

Representative Protocol for Step 2: Amide Coupling

-

To a solution of the key pyridine intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the appropriate halobenzyl amine (1.1 equivalents).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.[5]

Synthesis of a Novel Quinoline-Based Allosteric Inhibitor

The synthesis of quinoline-based ALLINIs often involves the construction of the core quinoline ring system followed by functionalization.

Representative Protocol for Quinoline Ring Formation (Friedländer Annulation):

-

Mix a 2-aminoaryl ketone (1 equivalent) with a compound containing an α-methylene ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the substituted quinoline.[6]

Quantitative Data on Inhibitor Potency

The following tables summarize the in vitro potency of selected INSTIs and ALLINIs against wild-type HIV-1 and common resistant variants.

Table 1: Potency of Integrase Strand Transfer Inhibitors (INSTIs)

| Inhibitor | Wild-Type IC50 (nM) | Wild-Type EC50 (nM) | Fold Change in EC50 against Y143R Mutant | Fold Change in EC50 against Q148H/G140S Mutant |

| Raltegravir | - | ~2-5 | >10 | >100 |

| Elvitegravir | 7.2 | 0.9 | >10 | >100 |

| Dolutegravir | 2.7 | 0.51 | <2 | ~5 |

| Bictegravir | - | 1.5-2.4 | <2 | <2 |

| Cabotegravir | - | ~0.1 | <2 | ~3 |

Data compiled from multiple sources.[4]

Table 2: Potency of Allosteric Integrase Inhibitors (ALLINIs)

| Inhibitor | Wild-Type EC50 (µM) | Mechanism of Action |

| BI-224436 | 0.022 | IN-LEDGF/p75 interaction inhibitor, induces aberrant multimerization |

| Compound 34f | 0.0066 | IN-LEDGF/p75 interaction inhibitor |

| BDM-2 | ~0.004 | Induces hyper-multimerization |

Data compiled from multiple sources.[1][7]

HIV-1 Integration Signaling Pathway and Inhibition

The process of HIV-1 integration is a multi-step pathway that is effectively targeted by integrase inhibitors.

Conclusion and Future Directions

The discovery and development of HIV-1 integrase inhibitors have revolutionized the treatment of HIV/AIDS. INSTIs are now a mainstay of first-line therapy, offering high efficacy and a favorable safety profile. The emergence of ALLINIs provides a promising new therapeutic strategy with a distinct mechanism of action that can potentially overcome resistance to existing drugs. Future research will likely focus on the development of next-generation inhibitors with an even higher barrier to resistance, improved pharmacokinetic profiles allowing for less frequent dosing, and the exploration of novel allosteric sites on the integrase enzyme. The continued innovation in the synthesis of diverse chemical scaffolds will be crucial in the ongoing effort to combat the global HIV epidemic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Identification of a Novel Anti-HIV-1 Peptide Derived by Modification of the N-Terminal Domain of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel HIV-1 integrase-LEDGF/p75 allosteric inhibitors based on a pyridine scaffold forming an intramolecular hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 14. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Core Structure-Activity Relationship of Quinolone-Based INSTIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of quinolone-based integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs for the treatment of HIV-1 infection. By understanding the intricate interplay between chemical structure and biological activity, researchers can rationally design more potent and effective INSTIs with improved pharmacological profiles. This guide provides a comprehensive overview of the quinolone pharmacophore, quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows.

The Quinolone Pharmacophore for Integrase Inhibition

The fundamental scaffold of quinolone-based INSTIs is the 4-quinolone-3-carboxylic acid core. This structural motif is essential for the compound's primary mechanism of action: chelation of divalent metal ions (typically Mg2+) in the active site of the HIV-1 integrase enzyme. This chelation prevents the catalytic activity of integrase, specifically the strand transfer step, thereby blocking the integration of the viral DNA into the host genome.[1][2]

The core pharmacophore consists of three key features:

-

A planar, aromatic quinolone ring system: This provides the structural backbone and engages in hydrophobic interactions within the enzyme's active site.

-

A 3-carboxylic acid and a 4-carbonyl group: These functionalities are crucial for coordinating with the two magnesium ions in the integrase active site, forming a stable ternary complex with the enzyme and the viral DNA.[1] Modification of the 3-carboxylic acid group generally leads to a significant decrease in antibacterial activity.[1]

-

A substituent at the N1 position: This position is vital for potent antiviral activity. Generally, a cyclopropyl group at N1 enhances overall potency.[3]

-

A substituent at the C7 position: This position is a key site for modification to improve potency, spectrum of activity, and pharmacokinetic properties. Piperazine or pyrrolidine rings at this position often lead to active compounds.[3][4]

-

A halogenated benzyl group at the C6 position: This group occupies a hydrophobic pocket in the enzyme's active site and is a common feature in potent quinolone-based INSTIs like Elvitegravir.

Structure-Activity Relationship Data

The following tables summarize the in vitro activities of key quinolone-based INSTIs and their analogs. The data highlights how modifications at different positions of the quinolone scaffold impact the inhibition of HIV-1 integrase (strand transfer IC50) and viral replication in cell culture (EC50).

Table 1: In Vitro Activity of Clinically Approved and Investigational Quinolone-Based INSTIs

| Compound | N1-Substituent | C6-Substituent | C7-Substituent | Strand Transfer IC50 (nM) | Antiviral EC50 (nM) |

| Elvitegravir (GS-9137) | (S)-1-hydroxy-3-methylbutan-2-yl | 3-chloro-2-fluorobenzyl | 7-methoxy | 7.2 | 0.9 |

| Raltegravir (MK-0518) | - | - | - | 2-7 | 33 |

| Bictegravir | - | - | - | >0.5 µM (No inhibition) | - |

| Cabotegravir | - | - | - | >0.5 µM (No inhibition) | - |

| Dolutegravir | - | - | - | >0.5 µM (No inhibition) | - |

Note: Raltegravir, Bictegravir, Cabotegravir, and Dolutegravir are not classical quinolones but share the core pharmacophore of metal chelation and are included for comparison. Data for these compounds in the strand transfer assay for RAG activity showed IC50 values >0.5 µM or >10 µM for Raltegravir, indicating no significant off-target inhibition.[5]

Table 2: Structure-Activity Relationship of Quinolone Analogs

| Compound ID | R1 (N1) | R6 (C6) | R7 (C7) | Strand Transfer IC50 (µM) | Antiviral EC50 (µM) |

| Analog 1 | Ethyl | H | Piperazine | >10 | >10 |

| Analog 2 | Cyclopropyl | F | Piperazine | 0.5 | 0.1 |

| Analog 3 | Cyclopropyl | F | 3-methylpiperazine | 0.2 | 0.05 |

| Analog 4 | Ethyl | 3-chloro-2-fluorobenzyl | Methoxy | 0.01 | 0.002 |

| Analog 5 | (S)-1-hydroxy-3-methylbutan-2-yl | H | Methoxy | >5 | >5 |

Note: The data in this table is illustrative and compiled from various SAR studies to demonstrate general trends.

Mechanism of Action of Quinolone-Based INSTIs

The primary mechanism of action of quinolone-based INSTIs is the inhibition of the strand transfer step of HIV-1 integration. This process can be broken down into the following key events:

-

3' Processing: The HIV-1 integrase enzyme first processes the viral DNA by cleaving a dinucleotide from each 3' end.[6][7]

-

Integrase-DNA Complex Formation: The processed viral DNA remains bound to the integrase, forming a stable pre-integration complex (PIC).

-

Target DNA Binding: The PIC translocates to the nucleus of the host cell and binds to the host chromosomal DNA.

-

Strand Transfer (Inhibited by INSTIs): In the absence of an inhibitor, the integrase catalyzes the joining of the processed 3' ends of the viral DNA to the host DNA. Quinolone-based INSTIs bind to the active site of the integrase, chelating the essential Mg2+ ions.[8] This prevents the strand transfer reaction from occurring.[6][7]

-

Inhibition of Viral Replication: By blocking the integration of viral DNA, the virus is unable to replicate, effectively halting the infection cycle.[9]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Non-Kit Based)

This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (biotinylated oligonucleotide mimicking the U5 end of HIV-1 LTR)

-

Target DNA (digoxigenin-labeled oligonucleotide)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl2 or MgCl2, 5 mM DTT, 0.05% Brij-35

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of donor DNA solution (e.g., 100 nM in assay buffer) to each well of a streptavidin-coated microplate. Incubate for 1 hour at 37°C. Wash the plate three times with 200 µL of assay buffer.

-

Integrase Binding: Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM in assay buffer) to each well. Incubate for 30 minutes at 37°C. Wash the plate three times with 200 µL of assay buffer.

-

Inhibitor Addition: Add 25 µL of the test compound at various concentrations (serially diluted in assay buffer containing DMSO, final DMSO concentration ≤1%) to the wells. Include positive (known INSTI) and negative (DMSO vehicle) controls. Incubate for 15 minutes at room temperature.

-

Strand Transfer Reaction: Add 25 µL of target DNA (e.g., 50 nM in assay buffer) to each well to initiate the reaction. Incubate for 1 hour at 37°C.

-

Detection: Wash the plate five times with 200 µL of assay buffer. Add 100 µL of anti-digoxigenin-HRP antibody (diluted in assay buffer) to each well. Incubate for 1 hour at 37°C. Wash the plate five times with 200 µL of assay buffer.

-

Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 10-30 minutes.

-

Readout: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Infectivity Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system by quantifying the amount of viral p24 capsid protein produced.[2][9][10]

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Addition: Add 50 µL of the test compound at various concentrations (serially diluted in culture medium) to the wells. Include positive (known antiretroviral) and negative (medium only) controls.

-

Viral Infection: Add 50 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well.

-

Incubation: Incubate the plate for 4-5 days in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant.

-

p24 Quantification: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions. This typically involves lysing the virus to release the p24 antigen, capturing the antigen on an antibody-coated plate, and detecting it with a secondary HRP-conjugated antibody and a colorimetric substrate.[9][10]

-

Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow for INSTI Screening

The discovery and development of novel quinolone-based INSTIs typically follows a structured experimental workflow, from initial screening to lead optimization.

Conclusion

The structure-activity relationship of quinolone-based INSTIs is a well-defined area of medicinal chemistry that has led to the successful development of potent antiretroviral drugs. The core 4-quinolone-3-carboxylic acid scaffold, with its metal-chelating properties, remains the cornerstone of this class of inhibitors. Future drug design efforts will likely focus on optimizing substituents at the N1, C6, and C7 positions to enhance potency against resistant viral strains, improve pharmacokinetic profiles, and minimize off-target effects. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued discovery and development of next-generation quinolone-based INSTIs.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. youtube.com [youtube.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. journals.asm.org [journals.asm.org]

- 6. graphviz.org [graphviz.org]

- 7. sketchviz.com [sketchviz.com]

- 8. m.youtube.com [m.youtube.com]

- 9. goldengatebio.com [goldengatebio.com]

- 10. cellbiolabs.com [cellbiolabs.com]

A Technical Guide to Pharmacophore Modeling for the Discovery of Novel HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, methodologies, and applications of pharmacophore modeling in the rational design and discovery of new inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme.

Introduction: HIV-1 Integrase as a Therapeutic Target

HIV-1 integrase (IN) is one of the three essential enzymes required for viral replication, alongside reverse transcriptase and protease.[1] It catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a productive and permanent infection.[2] The enzyme's catalytic core domain contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal cations (typically Mg²⁺ or Mn²⁺), which are essential for its catalytic activity.[2] Because there is no functional equivalent in human cells, HIV-1 integrase is a prime and highly specific target for antiretroviral drug development.[1]

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. This approach significantly accelerates the drug discovery process by enabling rapid screening of vast chemical databases to identify novel scaffolds with the potential for high-potency inhibition.

A Ligand-Based Pharmacophore Modeling Workflow

The discovery of new lead compounds through pharmacophore modeling follows a structured, multi-step workflow. This process begins with the generation of a 3D pharmacophore model based on known active compounds and proceeds through virtual screening to biological validation of the top-ranked hits.

Experimental and Computational Protocols

Protocol for Ligand-Based Pharmacophore Model Generation

This protocol outlines the typical steps for creating and validating a 3D pharmacophore hypothesis using a set of known HIV-1 integrase inhibitors.

-

Training Set Preparation:

-

Select a structurally diverse set of 20-40 known HIV-1 integrase inhibitors with a wide range of biological activities (IC50 values).[3]

-

Divide the dataset into a training set (approx. 75%) and a test set (approx. 25%) for model validation.

-

Generate low-energy 3D conformations for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify key chemical features common to the active molecules. For HIV-1 IN inhibitors, these typically include:

-

-

Hypothesis Generation:

-

Use software (e.g., Catalyst/HypoGen, DISCOtech, GASP) to generate a series of pharmacophore hypotheses based on the features of the most active compounds in the training set.[3][5]

-

The software maps the features of all training set molecules onto the generated hypotheses and scores them based on how well they rationalize the observed biological activity.

-

-

Model Validation:

-

Cost Analysis: The quality of a generated model is assessed using statistical parameters. A statistically significant model should have a high cost difference (ideally > 50 bits) between the "null cost" (activity is random) and the "fixed cost" (cost of the ideal hypothesis), and a low root-mean-square deviation (RMSD).[5]

-

Internal Validation (Test Set): The model's predictive power is tested by using it to estimate the activity of the compounds in the internal test set. A high correlation coefficient (r) between the estimated and experimental activities indicates a robust model.[4]

-

External Validation (CatScramble): This method involves generating random hypotheses by scrambling the activity data of the training set. A valid model should have a significantly higher score than any of the scrambled runs, confirming that the original correlation was not due to chance.[5]

-

Protocol for In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, colorimetric assay to measure the strand transfer (ST) activity of HIV-1 integrase and determine the potency (IC50) of test compounds. The methodology is adapted from commercially available assay kits.[6][7]

-

Reagent Preparation:

-

Prepare 1X Wash Buffer and 1X Reaction Buffer from provided concentrates.

-

Pre-warm Reaction Buffer and Blocking Solution to 37°C.

-

Dilute the Donor Substrate (DS) DNA (a biotin-labeled oligonucleotide mimicking the HIV-1 LTR U5 end) to 1X in Reaction Buffer.

-

Prepare serial dilutions of the test inhibitor and control compounds (e.g., Raltegravir) at 2X the final desired concentration in Reaction Buffer.

-

-

Plate Preparation and Enzyme Loading:

-

Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow the DNA to bind.

-

Aspirate the liquid and wash each well 3-5 times with 200-300 µL of 1X Wash Buffer.

-

Add 200 µL of Blocking Solution to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

-

Aspirate and wash the wells three times with 200 µL of 1X Reaction Buffer.

-

Dilute the recombinant HIV-1 integrase enzyme in Reaction Buffer. Add 100 µL of the diluted enzyme solution to each well. Incubate for 30 minutes at 37°C.

-

-

Inhibition Reaction:

-

Aspirate the enzyme solution and wash the wells three times with 200 µL of 1X Reaction Buffer.

-

Add 50 µL of the diluted test inhibitor solutions (or Reaction Buffer for positive/negative controls) to the appropriate wells. Incubate for 5-10 minutes at room temperature.

-

-

Strand Transfer Reaction and Detection:

-

Prepare the 1X Target Substrate (TS) DNA solution (an oligonucleotide with a 3'-end modification).[7]

-

Initiate the strand transfer reaction by adding 50 µL of 1X TS DNA solution to each well. Gently tap the plate to mix and incubate for 30 minutes at 37°C.

-

Aspirate the liquid and wash the wells five times with 300 µL of 1X Wash Buffer to remove unreacted components.

-

Add 100 µL of an HRP-conjugated antibody (which specifically recognizes the 3'-end modification on the integrated TS DNA) to each well. Incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells five times with 300 µL of 1X Wash Buffer.

-

Add 100 µL of TMB Peroxidase Substrate. A blue color will develop. Incubate for 10 minutes at room temperature.

-

Stop the reaction by adding 100 µL of Stop Solution. The color will turn yellow.

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of strand transfer. Calculate percent inhibition relative to controls and determine IC50 values.

-

Quantitative Data and Model Validation

The success of a pharmacophore model is judged by its statistical significance and its ability to identify potent inhibitors.

Table 1: Example Pharmacophore Model Features and Validation Metrics

| Model Reference | Pharmacophore Features | Training Set Size | Correlation (r) | Key Validation Metric |

| Barreca et al. (2005)[4] | 1 HY-Ar, 2 HBA, 1 HBD | Diketo-acid analogues | 0.96 | High quantitative predictive ability for the training set. |

| Singh et al. (2013)[3] | 1 HY, 1 HBA, 2 HBD | 20 diverse molecules | - | Highest fitness score among 10 generated models. |

| Nicklaus et al. (1997)[8] | Putative 3-point model | 152 inhibitors | - | Statistically significant correlation between pharmacophore presence and compound potency. |

Table 2: Biological Activity of Hits Identified via Pharmacophore Screening

The ultimate validation of a pharmacophore model is the discovery of novel, active compounds. The table below shows examples of hits identified from screening the NCI database and their corresponding inhibitory activities.

| Compound ID (Reference) | Pharmacophore Hit | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) |

| Known Inhibitor | |||

| Quercetin (Nicklaus et al.)[8] | Yes | 11 | 5 |

| Novel Hits | |||

| NSC719548 (Nicklaus et al.)[8] | Yes | 16 | 7 |

| NSC719551 (Nicklaus et al.)[8] | Yes | 18 | 9 |

| NSC721793 (Nicklaus et al.)[8] | Yes | 29 | 12 |

| HDS1 (Beilhartz et al.)[9] | N/A (Docking study) | >100 | >100 |

Note: The HDS1 compound was identified via docking but is included for comparison; its mechanism was found to be inhibition of DNA binding rather than catalysis, hence the high IC50 values for processing and strand transfer.[9]

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase Strand Transfer Inhibitors (INSTIs) function by binding directly within the enzyme's catalytic active site. Their key mechanism involves the chelation of the two essential magnesium (or manganese) ions, effectively displacing them and rendering the enzyme inactive. This prevents the catalytic steps of 3' processing and strand transfer.

Conclusion and Future Directions

Pharmacophore modeling, especially when integrated with other computational techniques like molecular docking and QSAR, is a cornerstone of modern drug discovery for HIV-1 integrase inhibitors.[5] This approach has successfully led to the identification of novel, structurally diverse compounds with significant inhibitory activity.[8] Future efforts may focus on developing dynamic pharmacophore models that account for the inherent flexibility of the enzyme's active site, potentially leading to inhibitors with improved potency and a higher barrier to resistance.[10] The continued collaboration between computational and experimental chemists is essential to leverage these models effectively and guide the design of the next generation of life-saving antiretroviral drugs.

References

- 1. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore-based design of HIV-1 integrase strand-transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel HIV 1--protease inhibitors: application of ligand and structure based pharmacophore mapping and virtual screening [pubmed.ncbi.nlm.nih.gov]

- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. Discovery of HIV-1 integrase inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 10. Developing a dynamic pharmacophore model for HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Elvitegravir (GS-9137): A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir (also known as GS-9137 and JTK-303) is a potent, once-daily, orally administered antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Developed through a collaboration between Japan Tobacco Inc. and Gilead Sciences, it is a critical component of several combination therapies for the treatment of HIV-1 infection.[2][3] Elvitegravir's mechanism of action involves the inhibition of the HIV-1 integrase enzyme, a crucial enzyme for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[4] This document provides a comprehensive technical overview of Elvitegravir's chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its function as an integrase inhibitor.

Chemical Structure:

Image of Elvitegravir's chemical structure would be placed here in a real document.

Table 1: Chemical and Physical Properties of Elvitegravir

| Property | Value | Reference |

| IUPAC Name | 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

| Synonyms | GS-9137, JTK-303, EVG | |

| CAS Number | 697761-98-1 | |

| Molecular Formula | C23H23ClFNO5 | |

| Molecular Weight | 447.9 g/mol | |

| Appearance | White to light yellow powder | |

| Melting Point | 93-96°C | |

| Solubility | <0.3 mcg/mL in water. Soluble in DMF (20 mg/ml) and DMSO (10 mg/ml). | [4] |

| pKa (predicted) | 5.3 | [4] |

| logP (predicted) | 4.3 | |

| Protein Binding | 98-99% |

Pharmacokinetics and Metabolism

Elvitegravir is characterized by its pharmacokinetic profile, which necessitates co-administration with a pharmacokinetic enhancer.

Table 2: Pharmacokinetic Properties of Elvitegravir

| Parameter | Value | Reference |

| Bioavailability | Improved with food, particularly fatty meals. | |

| Time to Peak Plasma Concentration (Tmax) | Approximately 4 hours (when co-administered with ritonavir) | [5] |

| Metabolism | Primarily by cytochrome P450 3A (CYP3A) and secondarily by UDP-glucuronosyltransferase 1A1/3 (UGT1A1/3). | [2][6][7] |

| Elimination Half-life | Approximately 8.7 hours (when co-administered with ritonavir). | [4] |

| Excretion | Primarily in feces (~95%) and a small amount in urine. |

Elvitegravir's metabolism is primarily mediated by CYP3A enzymes.[2][6][7] This necessitates its co-administration with a CYP3A inhibitor, such as ritonavir or cobicistat, to boost its plasma concentrations and prolong its half-life, allowing for once-daily dosing.[5][7]

Pharmacodynamics and In Vitro Activity

Elvitegravir demonstrates potent activity against HIV-1 by inhibiting the strand transfer step of integration.

Table 3: In Vitro Activity of Elvitegravir

| Assay | Value | Reference |

| IC50 (HIV-1 Integrase Strand Transfer) | 7.2 nM | [8][9] |

| EC50 (HIV-1 Wild-Type Strains) | 0.9 nM | [8] |

| EC50 (HIV-1 Clinical Isolates) | 0.1 to 1.26 nM | |

| IC50 (HIV-1IIIB) | 0.7 nM | [10] |

| IC50 (HIV-2EHO) | 2.8 nM | [10] |

| IC50 (HIV-2ROD) | 1.4 nM | [10] |

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, a key component of the viral replication machinery. By binding to the active site of integrase, Elvitegravir prevents the covalent insertion, or "strand transfer," of the reverse-transcribed viral DNA into the host cell's chromosomal DNA. This action effectively halts the establishment of the HIV provirus, thereby blocking viral replication.

Caption: Mechanism of Elvitegravir in inhibiting HIV-1 replication.

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Elvitegravir on the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the donor DNA strands is typically labeled (e.g., with biotin or a fluorescent tag).

-

Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for integrase activity.

-

Elvitegravir stock solution of known concentration.

-

96-well plates coated with a molecule that can capture the target DNA (e.g., streptavidin if the target is biotinylated).

-

Detection reagents (e.g., an antibody or enzyme conjugate that recognizes the labeled donor DNA).

-

-

Procedure:

-

The integrase enzyme is pre-incubated with the donor DNA substrate to form a stable enzyme-substrate complex.

-

Serial dilutions of Elvitegravir are added to the wells of the microplate.

-

The pre-formed integrase-donor DNA complex is then added to the wells.

-

The strand transfer reaction is initiated by the addition of the target DNA.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the plate is washed to remove unreacted components.

-

The amount of integrated donor DNA is quantified using a suitable detection method (e.g., colorimetric or fluorescence measurement).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of Elvitegravir relative to a no-drug control.

-

The IC50 value, the concentration of the drug that inhibits 50% of the integrase activity, is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Antiviral Activity (EC50) Assay

Objective: To determine the effective concentration of Elvitegravir that inhibits 50% of HIV-1 replication in a cell-based assay.

Methodology:

-

Cells and Virus:

-

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).

-

A laboratory-adapted or clinical isolate of HIV-1.

-

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of Elvitegravir are added to the wells.

-

The cells are then infected with a known amount of HIV-1.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

-

Quantification of Viral Replication:

-

Viral replication is quantified by measuring a viral marker in the cell culture supernatant, such as:

-

p24 antigen: a viral core protein, measured by ELISA.

-

Reverse transcriptase (RT) activity: measured by a colorimetric or radioactive assay.

-

Reporter gene expression: if using a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein).

-

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each drug concentration compared to a virus control without the drug.

-

The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. A cytotoxicity assay is typically run in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.

-

Conclusion

Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity and a well-defined pharmacokinetic profile. Its mechanism of action, targeting a critical step in the viral life cycle, makes it an effective component of antiretroviral therapy. This technical guide provides core chemical, pharmacokinetic, and pharmacodynamic information to support further research and development in the field of HIV therapeutics.

References

- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]

- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of HIV-Integrase Inhibitors During Pregnancy: Mechanisms, Clinical Implications and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elvitegravir for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Central Role of HIV-1 Integrase in the Viral Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme in the retroviral replication cycle, responsible for the covalent insertion of the viral DNA into the host cell's genome. This irreversible step is essential for the establishment of a persistent infection and the subsequent production of new viral particles. The indispensable nature of integrase makes it a prime target for antiretroviral therapy. This in-depth technical guide delineates the core functions of HIV-1 integrase, detailing its structure, enzymatic activities, interaction with host cellular machinery, and the methodologies used to study its function.

I. Structure and Function of HIV-1 Integrase

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains:

-

N-terminal Domain (NTD; residues 1-50): This domain contains a highly conserved HHCC zinc-finger motif that is crucial for the proper multimerization of the enzyme.

-

Catalytic Core Domain (CCD; residues 52-212): The CCD harbors the enzymatic active site, characterized by the conserved D, D, E motif (Asp64, Asp116, and Glu152). These acidic residues coordinate divalent metal ions (Mg²⁺ or Mn²⁺), which are essential cofactors for the catalytic reactions.

-

C-terminal Domain (CTD; residues 220-288): The CTD contributes to the binding of both viral and host DNA in a non-specific manner and is also involved in the stability of the integrase-DNA complex.

For its catalytic activity, integrase must form a multimeric complex, with the functional unit being a tetramer that assembles on the two ends of the viral DNA to form a stable nucleoprotein complex known as the intasome.

II. The Catalytic Activities of HIV-1 Integrase: A Two-Step Process

The integration of viral DNA into the host genome is a two-step process, both of which are catalyzed by the integrase enzyme within the pre-integration complex (PIC).

A. 3'-Processing

The first catalytic step, known as 3'-processing, occurs in the cytoplasm of the infected cell. Integrase recognizes and binds to the long terminal repeat (LTR) sequences at the ends of the newly synthesized linear viral DNA. It then performs a specific endonucleolytic cleavage, removing a dinucleotide (GT) from each 3' end of the viral DNA. This reaction exposes reactive 3'-hydroxyl groups on a conserved CA dinucleotide sequence, preparing the viral DNA for the subsequent integration step.

B. Strand Transfer

Following the transport of the pre-integration complex into the nucleus, the second catalytic reaction, termed strand transfer, takes place. The integrase-viral DNA complex, or intasome, binds to the host cell's chromosomal DNA. In a concerted reaction, the exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles, attacking the phosphodiester backbone of the host DNA. This results in the covalent ligation of the viral DNA into the host genome. For HIV-1, this process creates a characteristic 5-base pair staggered cut in the host DNA. Host cellular enzymes are subsequently recruited to repair the single-stranded gaps between the viral and host DNA, completing the integration process.

III. Quantitative Analysis of HIV-1 Integrase Activity

The enzymatic efficiency of HIV-1 integrase and the potency of its inhibitors are quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of HIV-1 Integrase

| Catalytic Step | Parameter | Value | Conditions |

| 3'-Processing | Single-turnover rate constant | 0.004 min⁻¹ | In vitro assay with purified integrase and DNA substrate[1] |

Table 2: IC₅₀ Values of Integrase Strand Transfer Inhibitors (INSTIs)

| Inhibitor | Target | IC₅₀ (nM) | Assay Conditions |

| Raltegravir | Strand Transfer (Wild-Type IN) | 26 | In vitro strand transfer assay[2] |

| Raltegravir | Strand Transfer (Y143R mutant) | ~338 | In vitro strand transfer assay[2] |

| Raltegravir | Strand Transfer (N155H mutant) | ~156 | In vitro strand transfer assay[2] |

| Raltegravir | Strand Transfer (G140S/Q148H mutant) | ~7280 | In vitro strand transfer assay[2] |

| Dolutegravir | Strand Transfer (Wild-Type IN) | 33 | In vitro strand transfer assay[2] |

| Dolutegravir | Strand Transfer (Y143R mutant) | ~33 | In vitro strand transfer assay[2] |

| Dolutegravir | Strand Transfer (N155H mutant) | ~33 | In vitro strand transfer assay[2] |

| Dolutegravir | Strand Transfer (G140S/Q148H mutant) | ~185 | In vitro strand transfer assay[2] |

| Elvitegravir | Strand Transfer (Wild-Type IN) | 7.2 | In vitro strand transfer assay |

| Bictegravir | Strand Transfer (Wild-Type IN) | 7.5 | In vitro strand transfer assay |

IV. Experimental Protocols for Key Integrase Assays

Detailed methodologies are crucial for the accurate assessment of integrase activity and the evaluation of potential inhibitors.

A. In Vitro 3'-Processing Assay (Radioactive Method)

This assay measures the endonucleolytic cleavage of a dinucleotide from a synthetic oligonucleotide substrate mimicking the viral LTR end.

Materials:

-

Purified recombinant HIV-1 Integrase

-

Oligonucleotide substrate (e.g., 21-mer) 5'-end labeled with ³²P

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂ or MgCl₂, 0.05% NP-40

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

20% denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Prepare the reaction mixture by combining the reaction buffer, purified HIV-1 integrase, and the ³²P-labeled oligonucleotide substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a 20% denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye reaches the bottom.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the amount of the 19-mer product (cleaved) and the 21-mer substrate (uncleaved) to determine the percentage of 3'-processing activity.

B. In Vitro Strand Transfer Assay (FRET-based)

This high-throughput assay monitors the integration of a donor DNA into a target DNA molecule using Förster Resonance Energy Transfer (FRET).

Materials:

-

Purified recombinant HIV-1 Integrase

-

Donor oligonucleotide labeled with a FRET donor fluorophore (e.g., Cy3)

-

Target oligonucleotide labeled with a FRET acceptor fluorophore (e.g., Cy5)

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂ or MgCl₂, 100 mM NaCl

-

96- or 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing reaction buffer, purified HIV-1 integrase, and the donor and target oligonucleotides in the wells of a microplate.

-

Incubate the plate at 37°C.

-

Monitor the change in FRET signal over time using a fluorescence plate reader. An increase in FRET indicates the proximity of the donor and acceptor fluorophores resulting from the strand transfer reaction.

-

For inhibitor screening, pre-incubate the integrase with the test compound before adding the DNA substrates.

C. In Vitro Concerted Integration Assay

This assay assesses the ability of integrase to simultaneously integrate both ends of a linear viral DNA mimic into a supercoiled plasmid target.[3][4]

Materials:

-

Purified recombinant HIV-1 Integrase

-

Linear DNA substrate (e.g., ~500 bp) with LTR sequences at both ends

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂, 5% PEG

-

Stop Solution: 0.5% SDS, 25 mM EDTA, Proteinase K

-

Agarose gel electrophoresis system

Protocol:

-

Pre-incubate purified HIV-1 integrase with the linear donor DNA on ice to allow for the formation of the intasome complex.[3]

-

Add the supercoiled target plasmid DNA to the mixture.[3]

-

Initiate the reaction by incubating at 37°C for 1-2 hours.[3]

-

Stop the reaction by adding the stop solution and incubating further to digest proteins.[3]

-

Analyze the reaction products by agarose gel electrophoresis. Concerted integration events will result in the linearization of the supercoiled plasmid, which can be visualized and quantified.[5]

V. Host Cell Interactions and Signaling Pathways

HIV-1 integrase does not act in isolation. Its function is intricately linked with a variety of host cellular factors that play crucial roles in the transport of the pre-integration complex to the nucleus and in directing the integration process to specific regions of the host genome.

A. Nuclear Import of the Pre-Integration Complex (PIC)

For integration to occur, the PIC must be actively transported from the cytoplasm into the nucleus. This process involves a series of interactions between viral proteins within the PIC and the host cell's nuclear import machinery.

The PIC traffics along microtubules towards the nuclear pore complex (NPC).[6] The viral capsid protein (CA) interacts with nucleoporins such as NUP358 and NUP153, facilitating the docking and translocation of the PIC through the nuclear pore.[7][8] Integrase itself contains nuclear localization signals and interacts with cellular import factors like Importin 7.[9] Once inside the nucleus, the PIC is "handed off" to other host factors, including CPSF6, which guides the complex to transcriptionally active regions of the chromatin.[8][10][11]

B. Chromatin Tethering and Integration Site Selection

HIV-1 does not integrate randomly into the host genome. There is a strong preference for integration into active genes. This targeting is primarily mediated by the interaction of integrase with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).

LEDGF/p75 acts as a molecular tether. Its C-terminal Integrase Binding Domain (IBD) interacts directly with the catalytic core domain of integrase, while its N-terminal PWWP domain binds to histone modifications (specifically H3K36me3) that are characteristic of actively transcribed genes.[12] This dual interaction effectively tethers the PIC to active chromatin, thereby directing the integration of the viral DNA into these regions.[13][14][15]

VI. Conclusion

HIV-1 integrase is a multifaceted enzyme that plays an indispensable role in the retroviral life cycle. Its intricate structure, precise catalytic mechanism, and complex interactions with host cellular factors make it a fascinating subject of study and a critical target for antiretroviral drug development. The methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biology of HIV-1 integrase and to develop novel therapeutic strategies to combat HIV/AIDS.

References

- 1. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processing of Viral DNA Ends Channels the HIV-1 Integration Reaction to Concerted Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Concerted Integration by Recombinant Human Immunodeficiency Virus Type 1 Integrase without Cellular or Viral Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 nuclear import in macrophages is regulated by CPSF6-capsid interactions at the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. LEDGF/p75 interferes with the formation of synaptic nucleoprotein complexes that catalyze full-site HIV-1 DNA integration in vitro: Implications for the mechanism of viral cDNA integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Integrase Strand Transfer Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular basis of HIV integrase strand transfer inhibition. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action of integrase strand transfer inhibitors (INSTIs), the structural biology of the integrase-DNA complex, and the molecular underpinnings of drug resistance.

Introduction to HIV Integrase and the Integration Process

Human Immunodeficiency Virus (HIV) replication necessitates the stable insertion of a DNA copy of the viral RNA genome into the host cell's chromosome. This critical step, known as integration, is catalyzed by the viral enzyme integrase (IN).[1] HIV integrase is a 32kDa protein composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[2][3]

The integration process occurs in two sequential catalytic steps:

-

3'-Processing: Integrase binds to the long terminal repeats (LTRs) at the ends of the viral DNA and, through its endonucleolytic activity, removes a di- or trinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.[3][4]

-

Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell's chromosomal DNA in a transesterification reaction, permanently integrating the viral genome into the host's.[1][4]

This integration process is orchestrated by a high-order nucleoprotein complex called the "intasome," which consists of a multimer of integrase assembled on the viral DNA ends.[1][5]

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV integration.[6] They do not significantly affect the 3'-processing reaction.[7] INSTIs function by binding to the catalytic core of the integrase, specifically to the active site containing the DDE (Asp-Asp-Glu) motif and two essential divalent metal ions (typically Mg2+).[7][8]

The binding of an INSTI to the intasome effectively blocks the strand transfer reaction by:

-

Chelating the metal ions: The pharmacophore of INSTIs contains electronegative atoms that chelate the Mg2+ ions in the active site, rendering the catalytic triad non-functional.[5][7]

-

Displacing the viral DNA: INSTI binding displaces the terminal 3' nucleotide of the viral DNA, preventing its proper positioning for the nucleophilic attack on the host DNA.[8]

-

Competing with host DNA binding: INSTIs occupy the space where the target host DNA would normally bind, directly obstructing the strand transfer reaction.[5][9]

This mechanism effectively "traps" the pre-integration complex, preventing the integration of the viral DNA into the host genome and halting the viral replication cycle.[10]

Quantitative Analysis of INSTI Efficacy and Resistance

The efficacy of INSTIs is quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the drug concentration required to inhibit 50% of the viral replication or integrase activity in vitro. Resistance to INSTIs is characterized by an increase in these values, typically expressed as a fold change (FC) compared to the wild-type virus.

Table 1: In Vitro Activity of Raltegravir (RAL) against Wild-Type and Mutant HIV-1

| Integrase Mutation(s) | IC50 (µM) | Fold Change (FC) vs. Wild-Type |

| Wild-Type | 0.008 | - |

| N155H | 0.151 | 19 |

| Q148H | 0.093 | 12 |

| Q148R | 0.059 | 7 |

| Q148K | 0.177 | 22 |

| L74M/N155H | 0.222 | 28 |

| E92Q/N155H | 0.436 | 55 |

| E138K/Q148H | 0.287 | 36 |

| G140S/Q148H | 1.96 | 245 |

Data sourced from[4]

Table 2: In Vitro Activity of Elvitegravir (EVG) against Wild-Type and Mutant HIV-1

| Integrase Mutation(s) | EC50 (nM) - Fold Change (FC) vs. Wild-Type |

| Wild-Type | - |

| T97A | 3.6 - 5.6 |

| G140S | 3.6 - 5.6 |

| G140S/Q148H | >100 |

Data sourced from[11]

Table 3: In Vitro Activity of Dolutegravir (DTG) against Wild-Type and Mutant HIV-1 and HIV-2

| Virus/Mutation(s) | EC50 (nM) | Fold Change (FC) vs. Wild-Type |

| HIV-1 | ||

| Wild-Type | 1.07 | - |

| N155H | - | 1.37 |

| T97A + Y143R | - | 1.05 |

| G140S + Q148H | - | 3.75 |

| G140S + Q148R | - | 13.3 |

| HIV-2 | ||

| Wild-Type | 1.9 - 2.6 | - |

| E92Q, Y143C, E92Q+Y143C, Q148R | - | 2 - 6 |

| Q148K, E92Q+N155H, T97A+N155H, G140S+Q148R | - | 10 - 46 |

| T97A + Y143C | - | >5000 |

Data for HIV-1 sourced from[10]. Data for HIV-2 sourced from[2].

Table 4: In Vitro Activity of Bictegravir (BIC) against Wild-Type and Mutant HIV-1 and HIV-2

| Virus/Mutation(s) | EC50 (nM) - Fold Change (FC) vs. Wild-Type |

| HIV-1 | |

| Wild-Type | 1.2 - 2.5 |

| G140S/Q148H | 2.1-fold reduced susceptibility |

| HIV-2 | |

| Wild-Type | 1.4 - 5.6 |

| G140S/Q148R | 34 |

| G140S/Q148H | 110 |

Data for HIV-1 sourced from[9][12]. Data for HIV-2 sourced from[9].

Table 5: In Vitro Activity of Cabotegravir (CAB) against Wild-Type and Mutant SIV and HIV-1

| Virus/Mutation(s) | IC50 Increase (Fold Change) |

| SIVmac251 | |

| 5AA duplication + Q91R + D163N | 38 |

| I31L, Q91R, E92Q/M, T97A/I, G106S, H156G/R, V172L | 3.3 - 8.9 |

| HIV-1 | |

| Wild-Type EC50 | 0.56 ± 0.26 nM |

| HTLV-1 IN Strand Transfer IC50 | 77.8 ± 22.4 nM |

Data for SIV sourced from[13]. Data for HIV-1 and HTLV-1 sourced from[14].

Table 6: Dissociation Half-life (t1/2) of INSTIs from Wild-Type and Mutant IN-DNA Complexes

| INSTI | Wild-Type t1/2 (hours) | G140S+Q148H Mutant t1/2 (hours) |

| Bictegravir (BIC) | 163 | 5.7 |

| Dolutegravir (DTG) | 96 | 1.9 |

| Raltegravir (RAL) | 10 | Not Determined |

| Elvitegravir (EVG) | 3.3 | Not Determined |

Data sourced from[12].

Mechanisms of Resistance to INSTIs

Resistance to INSTIs primarily arises from mutations within the integrase gene, particularly in the catalytic core domain. These mutations can reduce the binding affinity of the inhibitor to the intasome, thereby diminishing its efficacy. The major resistance pathways involve mutations at positions Y143, Q148, and N155 of the integrase enzyme.[8]

Secondary mutations often accompany these primary resistance mutations, which can compensate for the fitness cost associated with the primary mutations. For example, G140S often emerges with Q148H/R/K mutations.[8] Second-generation INSTIs, such as dolutegravir and bictegravir, were designed to have a higher genetic barrier to resistance and retain activity against many of the mutants that are resistant to first-generation INSTIs.[15]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase and its inhibition by INSTIs.

Materials:

-

Purified recombinant HIV-1 integrase

-

Donor Substrate (DS) DNA: A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end, labeled with biotin at the 5' end.

-

Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin - DIG).

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[16]

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

HRP-conjugated anti-DIG antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute the biotinylated DS DNA in reaction buffer.

-

Add 100 µL of the diluted DS DNA to each well of a streptavidin-coated 96-well plate.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 3 times with 200 µL of reaction buffer.

-

-

Integrase Binding:

-

Dilute the HIV-1 integrase in reaction buffer (e.g., 1:300 dilution).

-

Add 100 µL of the diluted integrase solution to each well (except for negative controls).

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 3 times with 200 µL of reaction buffer.

-

-

Inhibitor Addition:

-

Prepare serial dilutions of the INSTI in reaction buffer.

-

Add 50 µL of the INSTI dilutions or reaction buffer (for no-inhibitor controls) to the appropriate wells.

-

Incubate for 5 minutes at room temperature.

-

-

Strand Transfer Reaction:

-

Add 50 µL of the TS DNA to each well.

-

Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

-

-

Detection:

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of HRP-conjugated anti-DIG antibody diluted in blocking buffer to each well.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells 5 times with 300 µL of wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each INSTI concentration and determine the IC50 value.

-

X-ray Crystallography of Integrase-DNA-INSTI Complexes (General Protocol)

This protocol outlines the general steps for determining the three-dimensional structure of the intasome in complex with an INSTI.

Materials:

-

Purified and concentrated HIV-1 integrase

-

Synthetic DNA oligonucleotides corresponding to the viral DNA ends

-

INSTI compound

-

Crystallization screens and reagents (e.g., PEGs, salts, buffers)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Complex Formation:

-

Mix the purified integrase, DNA oligonucleotides, and INSTI in a specific molar ratio in a suitable buffer.

-

Incubate to allow for complex formation.

-

Purify the complex using size-exclusion chromatography to remove unbound components.

-

-

Crystallization:

-

Set up crystallization trials using the purified complex and various crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drops.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

-

Data Collection:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Collect X-ray diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of integrase as a search model.

-

Build and refine the atomic model of the integrase-DNA-INSTI complex against the experimental data.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The HIV integration pathway, from reverse transcription in the cytoplasm to strand transfer in the nucleus.

Caption: Mechanism of action of INSTIs, which block the strand transfer step of HIV integration.

Caption: A simplified workflow for a non-radioactive HIV integrase strand transfer assay.

Caption: The development of INSTI resistance through selective pressure and mutations in the integrase enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Integrase Mutation in Macaque Cabotegravir Study--But "Limited" Clinical Impact [natap.org]

- 14. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Non-Covalent HIV-1 Integrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. Consequently, IN has emerged as a key target for the development of antiretroviral drugs. While early integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), have shown significant clinical success, the emergence of drug resistance necessitates the exploration of new inhibitory mechanisms. This technical guide focuses on the development of non-covalent HIV-1 integrase inhibitors, a promising class of therapeutics that target the enzyme through allosteric mechanisms, offering a distinct advantage against resistance profiles of active-site inhibitors.

HIV-1 Integrase: Structure and Function

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct domains:

-

N-terminal domain (NTD; residues 1-49): Contains a highly conserved HHCC zinc-finger motif that is crucial for the enzyme's stability and multimerization.

-

Catalytic core domain (CCD; residues 50-212): Houses the D, D, E motif (Asp64, Asp116, and Glu152), which coordinates two divalent metal ions (Mg2+ or Mn2+) essential for the catalytic activity of both the 3'-processing and strand transfer reactions. The CCD is the primary binding site for allosteric inhibitors.

-

C-terminal domain (CTD; residues 213-288): Contributes to the non-specific binding of the viral DNA.

The integration process is a two-step reaction catalyzed by the integrase enzyme:

-

3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm of the host cell.

-

Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and integrase, is transported into the nucleus where the integrase catalyzes the insertion of the viral DNA into the host chromosome.

Mechanism of Action of Non-Covalent Allosteric Integrase Inhibitors (ALLINIs)

Allosteric integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs) or LEDGINs (Lens Epithelium-Derived Growth Factor (LEDGF)/p75 Inhibitors), represent a novel class of non-covalent inhibitors. They bind to a pocket at the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the host protein LEDGF/p75.[1][2] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, thereby directing the integration of viral DNA into active transcription units.

The primary mechanism of action of ALLINIs is not the direct inhibition of the catalytic activity, but rather the induction of aberrant integrase multimerization.[3] By binding to the CCD dimer interface, ALLINIs promote a conformational change in the integrase enzyme, leading to the formation of pathological, higher-order oligomers.[3][4] This has a dual effect on the viral life cycle:

-

Late-Stage Inhibition: The primary antiviral effect of ALLINIs occurs during the late stages of viral replication. The induced hyper-multimerization of integrase within the maturing virion disrupts the proper formation of the viral core and interferes with the correct encapsidation of the viral ribonucleoprotein complex.[5][6] This results in the production of non-infectious viral particles.

-

Early-Stage Inhibition: ALLINIs can also exert an inhibitory effect during the early stages of infection by competing with LEDGF/p75 for binding to integrase. This can disrupt the normal process of integration into host genes.[7]

This multimodal mechanism of action makes ALLINIs a promising therapeutic strategy, as they are less susceptible to resistance mutations that affect the catalytic site of the integrase enzyme.

Quantitative Data on Non-Covalent HIV-1 Integrase Inhibitors

The following tables summarize the in vitro activity of several key non-covalent HIV-1 integrase inhibitors.

| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| BI-1001 | HIV-1 Integrase | 1-2 (3'-processing & strand transfer) | 5.8 (spreading infection) | >50 | >8.6 | [3][8] |

| LEDGIN6 | HIV-1 Integrase | 4-10 (3'-processing & strand transfer) | - | - | - | [3] |

| BI-224436 | HIV-1 Integrase | - | <0.015 | - | - | [9] |